REACTION_CXSMILES
|
[CH3:1][Si](C)(C)[N-][Si](C)(C)C.[K+].[CH:11]([C:13]12[CH2:20][CH2:19][C:16]([C:21]([O:23][CH3:24])=[O:22])([CH2:17][CH2:18]1)[CH2:15][CH2:14]2)=O>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1.CCOC(C)=O>[CH:11]([C:13]12[CH2:20][CH2:19][C:16]([C:21]([O:23][CH3:24])=[O:22])([CH2:17][CH2:18]1)[CH2:15][CH2:14]2)=[CH2:1] |f:0.1,3.4|
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Name
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|
Quantity
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2.5 g
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Type
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reactant
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Smiles
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C(=O)C12CCC(CC1)(CC2)C(=O)OC
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Name
|
|
Quantity
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48.6 mL
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Type
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reactant
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Smiles
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C[Si]([N-][Si](C)(C)C)(C)C.[K+]
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Name
|
|
Quantity
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9.1 g
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Type
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catalyst
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Smiles
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[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
350 mL
|
Type
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solvent
|
Smiles
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CCOC(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temperature for 18 h
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled again to 0° C.
|
Type
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WASH
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Details
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The organic phase was washed with aqueous HCl (1 N), saturated aqueous sodium bicarbonate, and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The resulting solid was purified by flash silica gel chromatography
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Type
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WASH
|
Details
|
eluting with a gradient 0-4% EtOAc/hexanes
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
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Smiles
|
C(=C)C12CCC(CC1)(CC2)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |